Nls (pkkkrkv)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

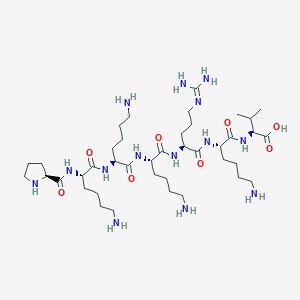

核局在シグナル (NLS) (プロ-リシン-リシン-リシン-アルギニン-リシン-バリン) は、サルウイルス 40 大型腫瘍抗原 (SV40 大型 T 抗原) に由来する短いペプチド配列です。 この配列は、細胞質から核へのタンパク質の輸送に不可欠であり、インポーチンファミリーによって促進されるプロセスです 。 NLS 配列は、核輸送体によって認識され、核孔複合体を通じて核に到達する NLS を含むタンパク質を助けるために核孔タンパク質と相互作用します .

準備方法

合成経路と反応条件

NLS (プロ-リシン-リシン-リシン-アルギニン-リシン-バリン) の合成は、通常、固相ペプチド合成 (SPPS) を伴い、これはペプチドの製造に広く使用されている方法です。このプロセスには、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。 反応条件には、通常、HBTU (O-ベンゾトリアゾール-N,N,N',N'-テトラメチルウロニウムヘキサフルオロリン酸) などのカップリング試薬と、DIPEA (N,N-ジイソプロピルエチルアミン) などの塩基を使用し、ペプチド結合の形成を促進します .

工業的生産方法

工業的な環境では、NLS ペプチドの生産は、自動ペプチド合成機を使用してスケールアップすることができます。これらの機械は、大量のペプチドを効率的かつ再現性を持って合成することを可能にします。 合成されたペプチドの精製は、通常、高速液体クロマトグラフィー (HPLC) によって行われ、高純度と品質が保証されます .

化学反応の分析

反応の種類

NLS (プロ-リシン-リシン-リシン-アルギニン-リシン-バリン) は、その合成中に主にペプチド結合形成を起こします。通常、通常の生理的条件下では、酸化、還元、または置換反応には関与しません。 それは、蛍光色素または他のペプチドなどの他の分子への化学的コンジュゲーションによって修飾されて、細胞内での機能と局在を研究することができます .

一般的な試薬と条件

カップリング試薬: HBTU、HATU (O-(7-アザベンゾトリアゾール-1-イル)-N,N,N',N'-テトラメチルウロニウムヘキサフルオロリン酸)

塩基: DIPEA、NMM (N-メチルモルホリン)

保護基: アミノ酸に対する Fmoc (フルオレニルメチルオキシカルボニル)

溶媒: DMF (ジメチルホルムアミド)、DCM (ジクロロメタン)

主な生成物

合成の主な生成物は、NLS ペプチド自体であり、さまざまな用途のために他の分子にさらにコンジュゲートすることができます .

科学研究への応用

NLS (プロ-リシン-リシン-リシン-アルギニン-リシン-バリン) は、科学研究において幅広い用途があります。

遺伝子導入研究: 核内タンパク質の核への侵入を強化し、遺伝子治療と遺伝子導入研究に役立ちます.

タンパク質局在化研究: 細胞内のタンパク質の輸送と局在を研究するために使用されます.

科学的研究の応用

NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) has a wide range of applications in scientific research:

Gene Transfer Research: Enhances nuclear entry of karyophilic proteins, making it valuable in gene therapy and gene transfer studies.

Protein Localization Studies: Used to study the transport and localization of proteins within cells.

Drug Delivery: Conjugated to therapeutic molecules to facilitate their transport into the nucleus.

Cell Biology: Helps in understanding the mechanisms of nucleocytoplasmic transport and the role of nuclear localization signals in cellular processes.

作用機序

NLS (プロ-リシン-リシン-リシン-アルギニン-リシン-バリン) は、インポーチンファミリーのメンバーであるインポーチン α に結合することによってその効果を発揮します。この結合は、NLS を含むタンパク質が核孔複合体を介して核に認識され輸送されることを促進します。 このプロセスは厳密に制御されており、核孔タンパク質や他の核輸送体との相互作用が含まれます .

類似化合物との比較

類似化合物

独自性

NLS (プロ-リシン-リシン-リシン-アルギニン-リシン-バリン) は、SV40 大型 T 抗原に由来し、核輸入を仲介する上で非常に効率的な独自の配列を持つため、ユニークです。 そのシンプルさと有効性は、さまざまな研究用途において貴重なツールとなっています .

特性

分子式 |

C40H78N14O8 |

|---|---|

分子量 |

883.1 g/mol |

IUPAC名 |

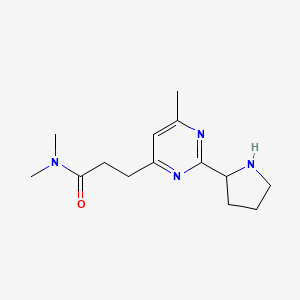

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C40H78N14O8/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 |

InChIキー |

HUQAPORYWLIQAO-YYGRSCHNSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1 |

正規SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)

![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)